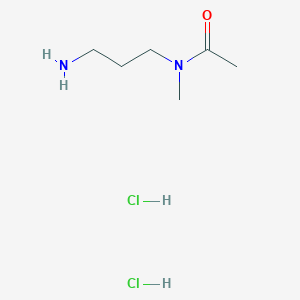

N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride, also known as ACPD, is a chemical compound that has been widely studied for its potential applications in scientific research. ACPD has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Applications De Recherche Scientifique

Infrared Spectrum Analysis

N-(3-Aminopropyl)-N-methylacetamide has been studied for its contributions to the infrared spectrum (IR), particularly in the amide I, II, and III bands. This research, conducted using density functional theory quantum chemistry methods, helps in understanding the formation of the amide infrared spectrum, which is significant in fields like organic chemistry, analytical chemistry, and chemical biology (Yan Ji et al., 2020).

Noncovalent Bond Analysis

Studies have shown that N-methylacetamide, a model of the peptide unit in proteins, interacts with various S-containing molecules, revealing a range of noncovalent bonds. This interaction provides insights into different attractive forces significant in understanding molecular bonding and interactions (U. Adhikari & S. Scheiner, 2012).

Normal Vibrations Study

Research on the in-plane normal vibrations of N-methylacetamide has been conducted to allow quantitative discussions concerning the nature of amide vibrations, which is crucial for understanding molecular dynamics in various chemical contexts (T. Miyazawa et al., 1958).

Cation-Amide Binding Study

Investigations into how cations interact with N-methylacetamide in aqueous solutions have been significant in understanding specific ion effects on proteins. These studies use spectroscopic methods to explore these interactions, providing valuable insights into molecular dynamics and protein behavior (E. Pluhařová et al., 2014).

Hydrolysis Mechanism in High-Temperature Water

N-methylacetamide has been used as a model to investigate the hydrolysis kinetics and mechanisms of N-substituted amides in high-temperature water, contributing significantly to our understanding of chemical processes under extreme conditions (P. Duan et al., 2010).

Static Disorder in N-Methylacetamide

X-ray electron density studies of N-methylacetamide at low temperatures have revealed static disorder in its structure, providing essential insights into the configuration of biologically important molecules (F. Hamzaoui & F. Baert, 1994).

Mécanisme D'action

Target of Action

It is known that similar compounds interact withHistone acetyltransferase KAT2B .

Mode of Action

It is known that similar compounds can interact with their targets and cause changes at the molecular level .

Biochemical Pathways

It is known that similar compounds can affect various biochemical pathways .

Pharmacokinetics

Similar compounds have been studied, and their absorption, distribution, metabolism, and excretion (adme) properties have been analyzed .

Result of Action

It is known that similar compounds can have various effects at the molecular and cellular level .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Propriétés

IUPAC Name |

N-(3-aminopropyl)-N-methylacetamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-6(9)8(2)5-3-4-7;;/h3-5,7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHVYWLETJRDCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]thiophene-2-sulfonamide](/img/structure/B2804630.png)

![3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2804631.png)

![N-(1-Methylcyclobutyl)-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2804637.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2804638.png)

![(Z)-2-cyano-N-[(3-fluoro-4-propan-2-yloxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2804646.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2804648.png)

![3-[(3-Propanamidophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2804650.png)

![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2804651.png)